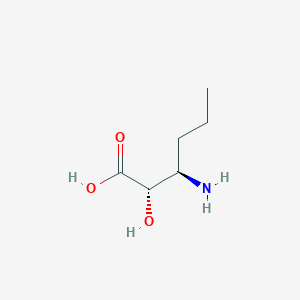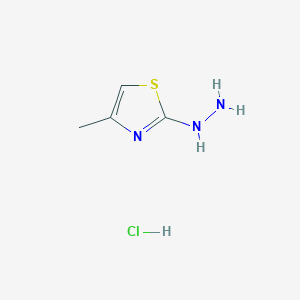
2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine
Vue d'ensemble
Description
“2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine” is a chemical compound with the empirical formula C6H2ClF4N . It is a liquid at room temperature with a density of 1.506 g/mL at 25 °C .
Synthesis Analysis
This compound can be synthesized from 2-chloro-4-iodopyridine . Other synthesis methods have been reported, including the use of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients .Molecular Structure Analysis
The molecular weight of this compound is 199.53 . The SMILES string representation of its structure isFc1c(Cl)nccc1C(F)(F)F . Chemical Reactions Analysis
This compound acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical And Chemical Properties Analysis
This compound has a refractive index of n20/D 1.440 . It is a liquid at room temperature with a density of 1.506 g/mL at 25 °C .Applications De Recherche Scientifique
Agrochemical Industry
2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine: is a key structural motif in active agrochemical ingredients. It’s used in the synthesis of compounds like fluazifop-butyl, a herbicide that targets grassy weeds in broadleaf crops. The trifluoromethylpyridine (TFMP) derivatives, including this compound, are crucial for protecting crops from pests .
Pharmaceutical Development
In pharmaceuticals, TFMP derivatives are incorporated into drugs due to their unique physicochemical properties, which can enhance biological activity. This compound serves as an intermediate in the creation of various pharmaceuticals, with several TFMP-containing drugs already on the market and others undergoing clinical trials .
Veterinary Medicine
Similar to its use in human pharmaceuticals, 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine is also utilized in veterinary products. Its derivatives are found in medications that treat diseases in animals, contributing to the health and well-being of livestock and pets .
Organic Synthesis Intermediates
This compound acts as an intermediate in the synthesis of more complex organic molecules. For example, it’s used in the production of 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), which is a precursor for various agrochemicals .
Catalytic Ligand in Chemical Reactions
2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine: is used as a catalytic ligand in regioselective preparation of tetramethylbiphenyls. This application is significant in the field of materials science, where precise chemical modifications are required .
Amination Reactions
The compound is involved in amination reactions to produce aminopyridines. Aminopyridines are important in the development of drugs and other chemicals that require nitrogen-containing heterocycles .
Fluorinated Building Blocks
As a fluorinated building block, it’s used in the design of new molecules that require the incorporation of fluorine atoms. The presence of fluorine can drastically alter the properties of a molecule, making it more lipophilic or altering its metabolic stability .
Vapor-Phase Reactions
The unique characteristics of 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine make it suitable for vapor-phase reactions in chemical synthesis. This is particularly useful in industrial processes where gas-phase reactions are preferred for their efficiency .
Mécanisme D'action
Target of Action
The unique combination of the fluorine atom and the pyridine moiety likely contributes to its effects .
Result of Action
Its presence in fda-approved drugs suggests potential therapeutic benefits .
Action Environment
Environmental factors, such as pH, temperature, and humidity, can impact the stability and efficacy of this compound. For instance, stability under varying conditions affects its shelf life and practical use.
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) - respiratory system .
Orientations Futures
Trifluoromethylpyridines, including “2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine”, are key structural motifs in active agrochemical and pharmaceutical ingredients. They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Propriétés
IUPAC Name |
2-chloro-4-fluoro-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF4N/c7-5-4(6(9,10)11)3(8)1-2-12-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWLMPJOUJYZSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001253078 | |
| Record name | 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001253078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine | |
CAS RN |
1227574-46-0 | |
| Record name | 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227574-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001253078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine](/img/structure/B1316403.png)
